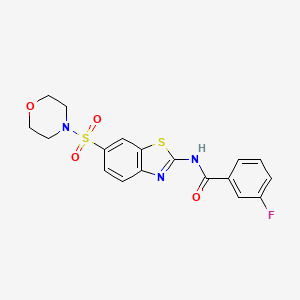![molecular formula C17H24N2O3S B2378032 4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether CAS No. 958843-14-6](/img/structure/B2378032.png)
4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
作用机制
4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is a key enzyme in the BCR signaling pathway, which is critical for the survival and proliferation of B cells. Inhibition of BTK leads to decreased B-cell activation, proliferation, and survival. This compound has also been shown to inhibit other kinases, such as ITK and Tec, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to decrease the activation and proliferation of B cells in vitro and in vivo. In mouse models of CLL and NHL, this compound reduces tumor growth and prolongs survival. This compound has also been shown to enhance the activity of other anti-cancer drugs, such as rituximab, in preclinical models. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
The advantages of using 4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether in lab experiments include its specificity for BTK and its ability to inhibit other kinases involved in T-cell signaling. This compound has a favorable pharmacokinetic profile, making it suitable for oral administration in animal studies. However, the limitations of using this compound in lab experiments include its cost and availability, as well as the need for appropriate controls to ensure specificity of the observed effects.
未来方向
For research on 4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether include clinical trials in patients with B-cell malignancies, as well as further preclinical studies to investigate its potential in combination with other anti-cancer drugs. This compound may also have potential in other diseases where BTK is involved, such as autoimmune diseases and allergies. Finally, further research is needed to understand the long-term effects of BTK inhibition on immune function and the potential for resistance to develop over time.
合成方法
The synthesis of 4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether involves several steps, starting from the reaction of 4-tert-butyl-2-nitrophenol with 3,5-dimethyl-1H-pyrazole in the presence of sodium hydride to form the corresponding nitroso compound. The nitroso compound is then reduced with iron powder to give the corresponding amine. The amine is then reacted with 4-fluoro-3-nitrobenzenesulfonyl chloride in the presence of triethylamine to form the corresponding sulfonamide. Finally, the sulfonamide is reacted with ethyl 4-bromobutyrate in the presence of potassium carbonate to give this compound.
科学研究应用
4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies in mouse models of CLL and NHL have demonstrated that this compound reduces tumor growth and prolongs survival. This compound has also been shown to enhance the activity of other anti-cancer drugs, such as rituximab, in preclinical models.
属性
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-7-22-15-9-8-14(17(4,5)6)11-16(15)23(20,21)19-13(3)10-12(2)18-19/h8-11H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORONAIOYWXJTOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate](/img/structure/B2377957.png)


![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)






![(E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2377969.png)
![1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B2377970.png)
![6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2377971.png)